10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that features a fused indole and pyrazine ring system
Mechanism of Action
Target of Action
The primary target of 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is PARP7 . PARP7, or Poly(ADP-ribose) polymerase 7, plays a crucial role in nucleic acid sensing and immune regulation . It has emerged as a promising target for anti-cancer therapies .
Mode of Action
The compound acts as an inhibitor of PARP7 . It interacts with PARP7, blocking its activity and thereby disrupting its role in nucleic acid sensing and immune regulation . The exact nature of this interaction and the resulting changes are currently under investigation.
Biochemical Pathways
The inhibition of PARP7 by this compound affects the pathways associated with nucleic acid sensing and immune regulation The downstream effects of this disruption are complex and depend on the specific cellular context
Pharmacokinetics
The compound exhibits good oral bioavailability . It has been found to be highly effective in vivo, with an IC50 value of 0.56 nM for PARP7 inhibition . Notably, it demonstrates acceptable bioavailability in both ICR mice (F = 33.9%) and Beagle dogs (F = 45.2%) .
Result of Action
The inhibition of PARP7 by this compound can lead to effective treatment of lung cancer in vivo . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, starting materials such as substituted anilines and dihydropyrazines can be reacted under acidic or basic conditions to induce cyclization and form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogenation or other substitution reactions can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated analogs .
Scientific Research Applications
10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems with fused indole and pyrazine rings, such as:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
What sets 10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one apart is its specific substitution pattern and fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine often enhances the compound’s stability and ability to interact with biological targets .
Properties
IUPAC Name |
10-fluoro-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWZCVBLLZBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3N2CCNC3=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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